Cas no 690632-06-5 (3-(4-Methylpiperidin-1-yl)methylbenzylamine)
3-(4-Methylpiperidin-1-yl)methylbenzylamine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine,3-[(4-methyl-1-piperidinyl)methyl]-
- [3-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine
- [3-[(4-METHYLPIPERIDINO)METHYL]PHENYL]METHANAMINE
- {3-[(4-methylpiperidino)methyl]phenyl}methanamine
- {3-[(4-methylpiperidin-1-yl)methyl]phenyl}methanamine
- 3-[(4-Methylpiperidin-1-yl)methyl]benzylamine
- FT-0720534
- EN300-64263
- AKOS000148023
- DTXSID10383316
- MFCD05865121
- 690632-06-5
- SCHEMBL110998
- 1-{3-[(4-METHYLPIPERIDIN-1-YL)METHYL]PHENYL}METHANAMINE
- PS-3547
- CS-0205904
- (3-[(4-Methylpiperidino)methyl]phenyl)methanamine
- SB43375
- (3-((4-Methylpiperidin-1-yl)methyl)phenyl)methanamine
- ZULQRDYUOOXCFV-UHFFFAOYSA-N
- DB-074105
- G29432
- 3-(4-Methylpiperidin-1-yl)methylbenzylamine
-
- MDL: MFCD05865121
- Inchi: 1S/C14H22N2/c1-12-5-7-16(8-6-12)11-14-4-2-3-13(9-14)10-15/h2-4,9,12H,5-8,10-11,15H2,1H3
- InChI Key: ZULQRDYUOOXCFV-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=C(CN)C=2)CCC(C)CC1
Computed Properties
- Exact Mass: 218.17800
- Monoisotopic Mass: 218.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- Density: 1.011
- Boiling Point: 322.2°C at 760 mmHg
- Flash Point: 137.6°C
- Refractive Index: 1.551
- PSA: 29.26000
- LogP: 3.01540
3-(4-Methylpiperidin-1-yl)methylbenzylamine Security Information
- Hazard Statement: Corrosive
-
Hazardous Material Identification:
3-(4-Methylpiperidin-1-yl)methylbenzylamine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(4-Methylpiperidin-1-yl)methylbenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR12320-250mg |
3-[(4-Methylpiperidin-1-yl)methyl]benzylamine |
690632-06-5 | 97% | 250mg |
£54.00 | 2023-09-02 | |
| Apollo Scientific | OR12320-1g |
3-[(4-Methylpiperidin-1-yl)methyl]benzylamine |
690632-06-5 | 97% | 1g |
£164.00 | 2023-09-02 | |
| abcr | AB226235-250 mg |
{3-[(4-Methylpiperidino)methyl]phenyl}methanamine; 95% |
690632-06-5 | 250MG |
€88.80 | 2022-03-04 | ||
| abcr | AB226235-1 g |
{3-[(4-Methylpiperidino)methyl]phenyl}methanamine; 95% |
690632-06-5 | 1g |
€242.60 | 2022-03-04 | ||
| TRC | M224595-25mg |
3-[(4-Methylpiperidin-1-yl)methyl]benzylamine |
690632-06-5 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M224595-50mg |
3-[(4-Methylpiperidin-1-yl)methyl]benzylamine |
690632-06-5 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | M224595-250mg |
3-[(4-Methylpiperidin-1-yl)methyl]benzylamine |
690632-06-5 | 250mg |
$ 250.00 | 2022-06-02 | ||
| Enamine | EN300-64263-0.05g |
{3-[(4-methylpiperidin-1-yl)methyl]phenyl}methanamine |
690632-06-5 | 91% | 0.05g |
$23.0 | 2023-02-13 | |
| Enamine | EN300-64263-0.1g |
{3-[(4-methylpiperidin-1-yl)methyl]phenyl}methanamine |
690632-06-5 | 91% | 0.1g |
$35.0 | 2023-02-13 | |
| Enamine | EN300-64263-0.25g |
{3-[(4-methylpiperidin-1-yl)methyl]phenyl}methanamine |
690632-06-5 | 91% | 0.25g |
$49.0 | 2023-02-13 |
3-(4-Methylpiperidin-1-yl)methylbenzylamine Suppliers
3-(4-Methylpiperidin-1-yl)methylbenzylamine Related Literature
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 3-(4-Methylpiperidin-1-yl)methylbenzylamine
Recent Advances in the Study of 3-(4-Methylpiperidin-1-yl)methylbenzylamine (CAS: 690632-06-5)
The compound 3-(4-Methylpiperidin-1-yl)methylbenzylamine (CAS: 690632-06-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding its synthesis, biological activity, and pharmacological properties, providing a comprehensive overview for professionals in the field.
Recent studies have highlighted the role of 3-(4-Methylpiperidin-1-yl)methylbenzylamine as a key intermediate in the synthesis of novel bioactive molecules. Its structural features, including the 4-methylpiperidine moiety and benzylamine group, make it a versatile scaffold for drug development. Researchers have explored its utility in targeting various receptors, particularly in the central nervous system (CNS), where it exhibits promising binding affinity and selectivity.
One of the most notable advancements involves the optimization of synthetic routes for 3-(4-Methylpiperidin-1-yl)methylbenzylamine. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This method not only improves scalability but also reduces the environmental impact compared to traditional approaches, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.
In terms of biological activity, preclinical studies have revealed that 3-(4-Methylpiperidin-1-yl)methylbenzylamine exhibits significant potential as a modulator of serotonin and dopamine receptors. These findings suggest its applicability in the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia. However, further in vivo studies are required to validate these effects and assess potential side effects.
Another area of interest is the compound's role in cancer research. Preliminary data indicate that derivatives of 3-(4-Methylpiperidin-1-yl)methylbenzylamine may inhibit specific kinase pathways involved in tumor growth. A recent Nature Communications article reported that these derivatives could selectively target cancer cells while sparing healthy tissues, offering a promising avenue for targeted therapy development.
Despite these promising results, challenges remain in the clinical translation of 3-(4-Methylpiperidin-1-yl)methylbenzylamine-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through rigorous pharmacokinetic and pharmacodynamic studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound into clinical trials.
In conclusion, 3-(4-Methylpiperidin-1-yl)methylbenzylamine (CAS: 690632-06-5) represents a compelling subject of research with broad implications for drug discovery and development. Its multifaceted biological activities and synthetic versatility position it as a valuable tool for addressing unmet medical needs. Future research should focus on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential in combination therapies.
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